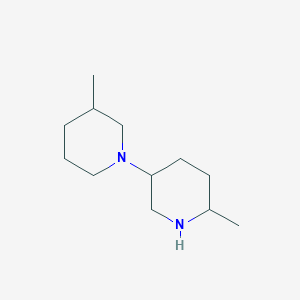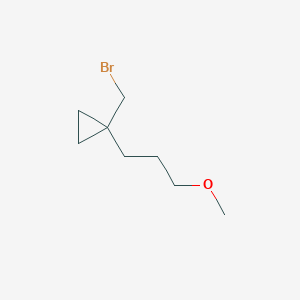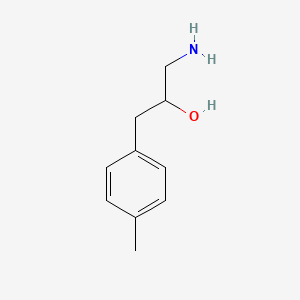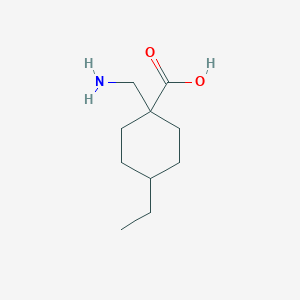
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is a synthetic compound known for its structural similarity to gamma-aminobutyric acid (GABA). It is primarily recognized for its use in pharmaceuticals, particularly in the treatment of neuropathic pain and epilepsy. This compound is a white to off-white crystalline solid, soluble in water and both basic and acidic aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with ethylamine, followed by a series of steps including reduction and carboxylation. The reaction is often carried out in solvents like ethanol or methanol, and the use of catalysts such as palladium on carbon can enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Primarily used in the treatment of neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid exerts its effects is primarily through the modulation of calcium channels. It decreases the activity of a subset of calcium channels, which in turn reduces the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .
Comparación Con Compuestos Similares
Gabapentin: Another compound structurally similar to GABA, used for similar medical purposes.
Pregabalin: A derivative of gabapentin with enhanced potency and bioavailability.
Uniqueness: 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific structural modifications, which provide it with distinct pharmacokinetic properties. It has a different absorption rate and bioavailability compared to similar compounds, making it a valuable alternative in certain therapeutic contexts .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-(aminomethyl)-4-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
Clave InChI |
FIJOKRUYDDUHBK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)
![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)


amine](/img/structure/B13186708.png)

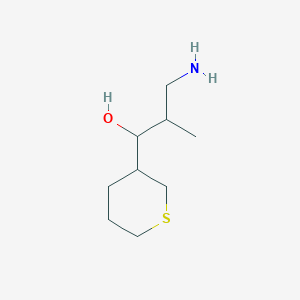
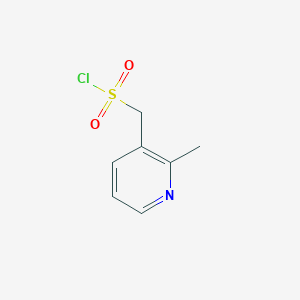
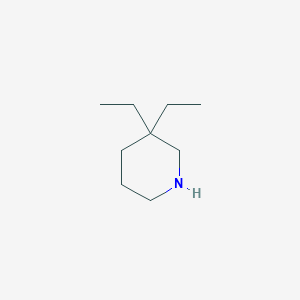
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
